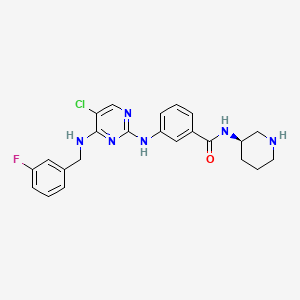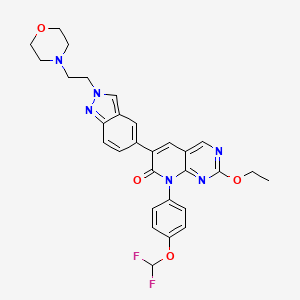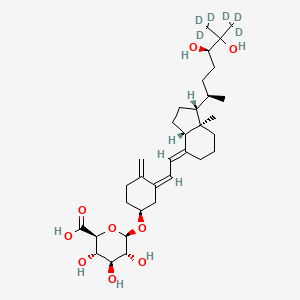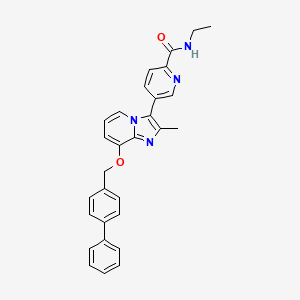
A|A42-IN-1 (free base)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A|A42-IN-1 (free base): is an orally active, high brain exposure γ-secretase modulator. This compound is known for its ability to significantly reduce amyloid beta 42 levels in the brain, making it a promising candidate for the treatment of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A|A42-IN-1 (free base) involves the preparation of N-ethylpyridine-2-carboxamide derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for A|A42-IN-1 (free base) are not widely documented, but typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions: A|A42-IN-1 (free base) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
A|A42-IN-1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying γ-secretase modulation and its effects on amyloid beta 42 levels.
Biology: Investigated for its potential to modulate cellular signaling pathways and reduce amyloid beta 42 levels in neuronal cells.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease due to its ability to reduce amyloid beta 42 levels in the brain.
Mécanisme D'action
A|A42-IN-1 (free base) exerts its effects by modulating the activity of γ-secretase, an enzyme involved in the production of amyloid beta 42. By inhibiting γ-secretase, A|A42-IN-1 (free base) reduces the production of amyloid beta 42, thereby potentially mitigating the pathological effects associated with Alzheimer’s disease. The molecular targets and pathways involved include the amyloid precursor protein and the γ-secretase complex .
Comparaison Avec Des Composés Similaires
Aftin-4: Another γ-secretase modulator that increases amyloid beta 42 production.
DAPT: A γ-secretase inhibitor that reduces amyloid beta 42 production.
Semagacestat: A γ-secretase inhibitor investigated for its potential to treat Alzheimer’s disease
Uniqueness: A|A42-IN-1 (free base) is unique due to its high brain exposure and potent reduction of amyloid beta 42 levels, making it a promising candidate for Alzheimer’s disease research and potential therapy .
Propriétés
Formule moléculaire |
C29H26N4O2 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H26N4O2/c1-3-30-29(34)25-16-15-24(18-31-25)27-20(2)32-28-26(10-7-17-33(27)28)35-19-21-11-13-23(14-12-21)22-8-5-4-6-9-22/h4-18H,3,19H2,1-2H3,(H,30,34) |
Clé InChI |
VNNXRQLFCKSSMH-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NC=C(C=C1)C2=C(N=C3N2C=CC=C3OCC4=CC=C(C=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



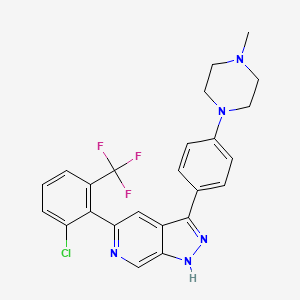
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
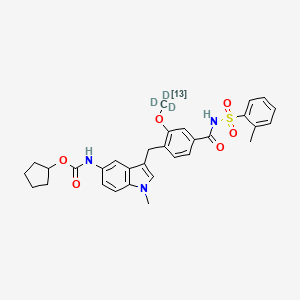
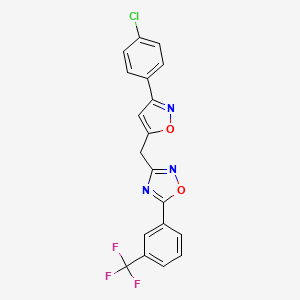
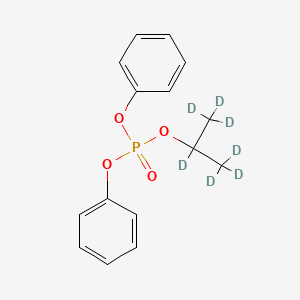
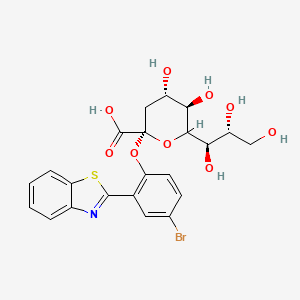
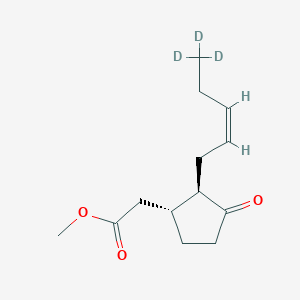
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
